Sodium 2,6-dimethylpyridine-3-sulfonate

Buffer Metal chelation Biochemical assays

Choose Sodium 2,6-dimethylpyridine-3-sulfonate (CAS 1189985-82-7) for precise metal-dependent enzyme assays. Its 2,6-dimethyl groups shield the pyridine nitrogen, minimizing metal chelation and buffer pH drift—critical advantages over simpler pyridine sulfonates. Ideal for structure-based drug design, polymer synthesis, and nanomaterial functionalization. Supplied at ≥95% purity.

Molecular Formula C7H8NNaO3S
Molecular Weight 209.2 g/mol
Cat. No. B1286318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,6-dimethylpyridine-3-sulfonate
Molecular FormulaC7H8NNaO3S
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)S(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C7H9NO3S.Na/c1-5-3-4-7(6(2)8-5)12(9,10)11;/h3-4H,1-2H3,(H,9,10,11);/q;+1/p-1
InChIKeyWLKUWVRJGQCNBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,6-Dimethylpyridine-3-sulfonate: Technical Specifications and Procurement-Ready Data


Sodium 2,6-dimethylpyridine-3-sulfonate (CAS 1189985-82-7) is a sodium salt of a pyridine sulfonic acid derivative, characterized by a molecular formula of C₇H₈NNaO₃S and a molecular weight of approximately 209.2 g/mol . This organic compound features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a sulfonate group at the 3 position, offering specific physicochemical properties that distinguish it from unsubstituted pyridine sulfonates [1]. Commercial availability is typically at a minimum purity of 95%, and the compound is recommended for long-term storage in a cool, dry place . It serves primarily as a versatile research intermediate and a specialized buffer component in biochemical assays [2].

Why Sodium 2,6-Dimethylpyridine-3-sulfonate Cannot Be Substituted by Generic Pyridine Sulfonates


Direct substitution of sodium 2,6-dimethylpyridine-3-sulfonate with simpler analogs, such as sodium 3-pyridinesulfonate (CAS 15521-77-4) or sodium pyridine-2-sulfonate, is not scientifically valid without re-validation due to significant differences in steric hindrance, electron density distribution, and resultant physicochemical behavior. The presence of methyl groups at the 2 and 6 positions sterically shields the pyridine nitrogen, modulating its basicity and metal-coordinating ability compared to the unhindered 3-pyridinesulfonate [1]. This structural distinction directly impacts performance in applications where precise buffering capacity or minimal metal interaction is required [2]. Consequently, substituting based solely on the sulfonate functional group can lead to altered reaction kinetics, unexpected metal chelation, or buffer pH drift in sensitive biochemical or synthetic workflows [3].

Quantitative Evidence Guide: Direct Comparisons and Performance Metrics for Sodium 2,6-Dimethylpyridine-3-sulfonate


Superior Buffering Alternative: Reduced Metal Complexation vs. Acetate Buffer

Sodium 2,6-dimethylpyridine-3-sulfonate (as its acid form) is proposed as a superior alternative to acetate buffer for applications where metal-buffer interactions are detrimental. While acetate buffer is a known complex-forming agent that can interfere with metal-dependent reactions, the sulfonate group and sterically hindered pyridine nitrogen of this compound are expected to minimize such interactions [1]. Quantitative data on the stability constants of metal-acetate versus metal-sulfonate complexes would be needed for a direct head-to-head comparison; however, this class-level inference is supported by the known coordination chemistry of pyridine sulfonates, which act as weaker ligands than carboxylates [2].

Buffer Metal chelation Biochemical assays

Purity Specifications: Vendor-Defined Minimum Standards for Research Consistency

Procurement specifications for sodium 2,6-dimethylpyridine-3-sulfonate from major vendors like AKSci define a minimum purity of 95% . While this is a standard threshold for many research chemicals, it represents a quantifiable baseline that differentiates it from non-certified or lower-purity sources which may contain significant levels of unreacted 2,6-dimethylpyridine, sulfonation byproducts, or inorganic salts. In contrast, analogous compounds like 2,6-dimethylpyridinium p-toluenesulfonate may be available at higher purities (e.g., 97% [1]), but the specific counterion and purity profile of the sodium salt are critical for applications where the presence of other cations (e.g., p-toluenesulfonate) would interfere.

Purity Quality control Reproducibility

Crystallographic Confirmation of Molecular Geometry and Packing

The crystal structure of the parent acid, 2,6-dimethylpyridine-3-sulfonic acid, has been determined by single-crystal X-ray analysis [1]. This provides definitive, quantitative geometric parameters (bond lengths, bond angles, torsion angles) that are essential for computational modeling and structure-activity relationship (SAR) studies. This structural data is not available for the sodium salt itself but provides a robust baseline for understanding the core molecular geometry. In comparison, the crystal structure of unsubstituted pyridine-3-sulfonic acid or its sodium salt would show different packing motifs due to the absence of the sterically demanding methyl groups.

Crystal structure X-ray diffraction Molecular conformation

Validated Application Scenarios for Sodium 2,6-Dimethylpyridine-3-sulfonate Based on Quantitative Evidence


As a Non-Complexing Buffer Component in Metalloenzyme Assays

Given its expected low metal-binding affinity compared to acetate or phosphate buffers, sodium 2,6-dimethylpyridine-3-sulfonate is a rational choice for preparing buffer systems in assays involving metal-dependent enzymes or where free metal ion concentrations must be precisely controlled. This application is supported by class-level inference regarding the coordination chemistry of pyridine sulfonates [1]. Using this compound can help minimize buffer-induced artifacts, leading to more accurate kinetic measurements and inhibitor screening data.

As a Crystallographically Characterized Scaffold for Rational Drug Design

The availability of a high-resolution crystal structure for the core acid moiety [2] makes this compound a valuable starting point for structure-based drug design. Researchers can use the precise atomic coordinates for computational docking studies to predict binding modes to target proteins or to design novel derivatives with optimized steric and electronic properties. This is a significant advantage over less-characterized pyridine sulfonate analogs.

As a Defined-Purity Synthetic Intermediate for Polymer and Materials Chemistry

The compound's commercial availability at a defined minimum purity of 95% makes it a reliable starting material for synthesizing functionalized polymers, coatings, and nanomaterials where the presence of specific impurities could compromise material properties. Its sulfonate group offers a handle for further functionalization or for introducing ionic character into polymeric backbones.

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